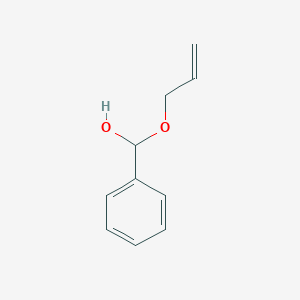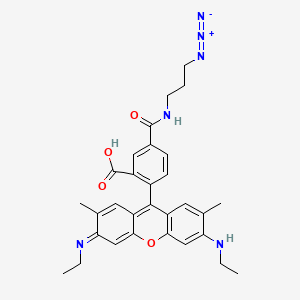![molecular formula C17H32N4O7 B15341096 Ethyl (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoate](/img/structure/B15341096.png)
Ethyl (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoate is a complex organic compound characterized by its intricate molecular structure, which includes multiple functional groups such as guanidino, Boc-protected amino, and ester groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoate typically involves multiple steps, starting with the protection of amino groups using the Boc (tert-butyloxycarbonyl) protecting group. The guanidino group is introduced through a reaction with cyanuric chloride, which acts as an activating reagent. The esterification step involves reacting the protected amino acid with ethanol in the presence of a strong acid catalyst.
Industrial Production Methods: On an industrial scale, the synthesis of this compound requires careful control of reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow systems are often employed to optimize the production process. Purification steps, such as recrystallization and chromatography, are crucial to obtain the final product with the desired quality.
化学反応の分析
Types of Reactions: Ethyl (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as sodium azide (NaN3) or iodide ions (I-).
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of amines or alcohols.
Substitution: Substitution reactions can produce various derivatives, depending on the nucleophile used.
科学的研究の応用
Ethyl (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoate has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is utilized in the development of biochemical assays and the study of enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which Ethyl (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoate exerts its effects involves its interaction with specific molecular targets and pathways. The guanidino group can act as a ligand for metal ions, while the Boc-protected amino group can participate in hydrogen bonding and other interactions. These interactions can modulate biological processes and lead to the desired therapeutic effects.
類似化合物との比較
Ethyl (S)-4-[(3-Boc-guanidino)oxy]butanoate
Ethyl (S)-4-[(3-Boc-amino)oxy]butanoate
Ethyl (S)-4-[(3-guanidino)oxy]-2-(Boc-amino)butanoate
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
分子式 |
C17H32N4O7 |
|---|---|
分子量 |
404.5 g/mol |
IUPAC名 |
ethyl 4-[[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C17H32N4O7/c1-8-25-12(22)11(19-14(23)27-16(2,3)4)9-10-26-21-13(18)20-15(24)28-17(5,6)7/h11H,8-10H2,1-7H3,(H,19,23)(H3,18,20,21,24) |
InChIキー |
PZMJOLYZNPGTKT-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CCON=C(N)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



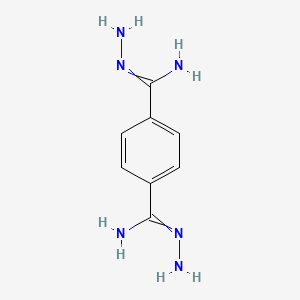
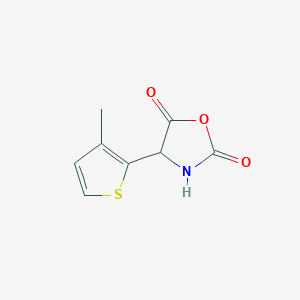
![1,3-Benzenediol, 2-[5-methyl-2-(1-methylethyl)cyclohexyl]-5-pentyl-](/img/structure/B15341028.png)
![6-(1,1,2-trimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoic acid](/img/structure/B15341034.png)
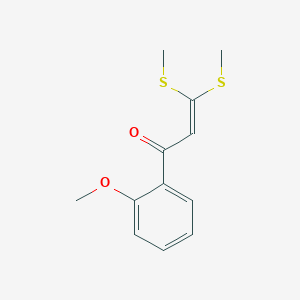
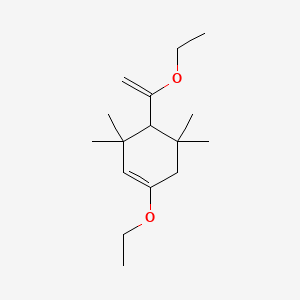
![3-[(1-Hydroxynaphthalene-2-carbonyl)amino]-4-(nonadecan-2-ylamino)benzoic acid](/img/structure/B15341056.png)
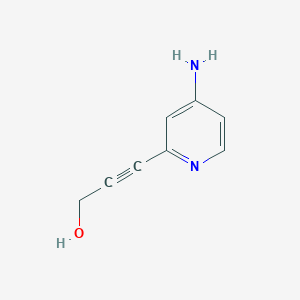

![4,4,5,5-Tetrafluoro-1-[(2-hydroxyethyl)amino]-1-(2-hydroxy-5-methylphenyl)pent-1-(z)-ene-3-one](/img/structure/B15341075.png)
